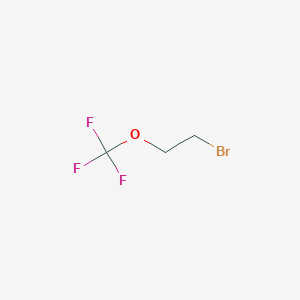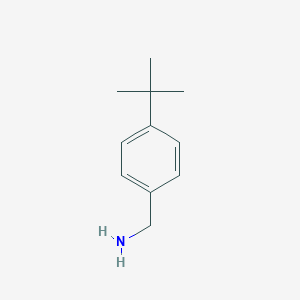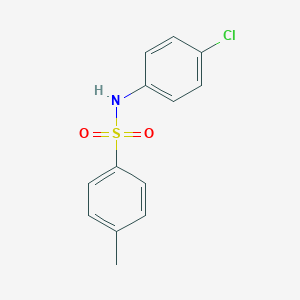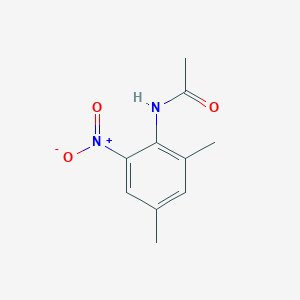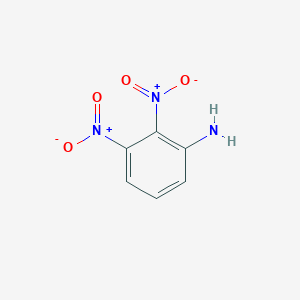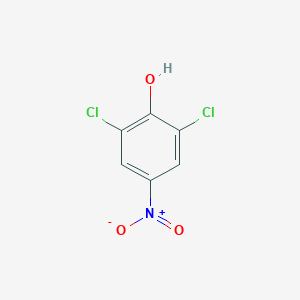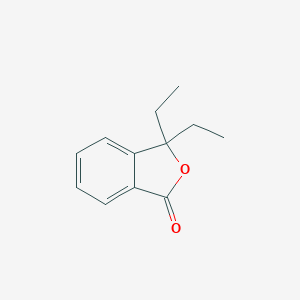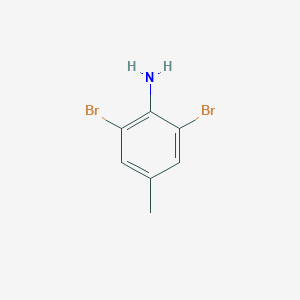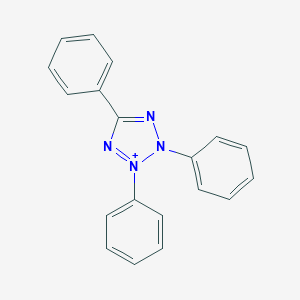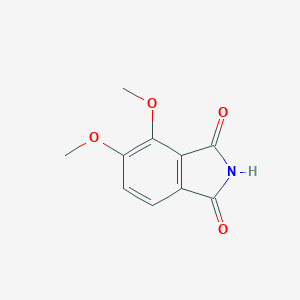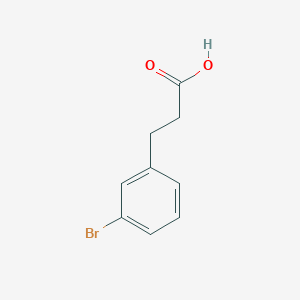
3-(3-bromophenyl)propanoic Acid
概要
説明
3-(3-Bromophenyl)propanoic Acid, also known by its CAS Number 42287-90-1, is a compound with the molecular formula C9H9BrO2 . It has a molecular weight of 229.07 . It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOC(=O)CCC1=CC(Br)=CC=C1 . This indicates that the compound contains a carboxylic acid group (OC(=O)) attached to a propyl group (CCC), which is further connected to a bromophenyl group (1=CC(Br)=CC=C1). Physical And Chemical Properties Analysis
This compound is a solid compound . It has a melting point range of 69.0-78.0°C . The compound is insoluble in water . Its density is 1.5±0.1 g/cm3, and it has a boiling point of 336.3±17.0 °C at 760 mmHg .科学的研究の応用
1. Phytotoxic and Mutagenic Effects
3-(3-Bromophenyl)propanoic acid, as a derivative of cinnamic acid, has shown activity in the evaluation of phytotoxicity and genotoxicity. Specifically, it was tested on wheat seeds (Triticum aestivum), where its effects on root and seedling development, germination percentage, mitotic index, chromosomal aberrations, and total polyphenol content were analyzed. The substance caused a slight inhibition in plantlet growth and inhibited germination and mitotic activity, without generating aberrant metaphases, but abnormal anatelophases appeared, indicating certain toxicological potentials (Jităreanu et al., 2013).
2. Synthesis and Chemical Properties
Research on this compound includes studies on its synthesis and reactivity. For instance, a study detailed the synthesis of related compounds through reactions involving this compound, highlighting the complexity and specificity of these chemical processes. This includes examining regioisomer identification through spectroscopic techniques and crystal analysis, which underscores the compound's utility in nuanced chemical synthesis (Kumarasinghe et al., 2009).
3. Potential in Material Science
The compound has been explored for its potential in material science, particularly in the context of renewable resources and sustainable approaches. A study involving phloretic acid (a phenolic compound related to this compound) highlighted its use as a building block for benzoxazine ring formation. This research points to the broader applicability of such compounds in creating materials with specific thermal and thermo-mechanical properties suitable for various applications (Trejo-Machin et al., 2017).
4. Antifungal Activity
There is also interest in the antifungal properties of derivatives of this compound. A study evaluated the activity of certain derivatives against common and emerging yeasts and molds, finding significant in vitro activity, especially against Aspergillus spp. and fluconazole-resistant yeast isolates. This suggests potential for developing novel antifungal compounds from such derivatives (Buchta et al., 2004).
Safety and Hazards
3-(3-Bromophenyl)propanoic Acid is classified as Acute Tox. 4 Oral according to the GHS classification system . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound . It should be stored away from oxidizing agents in a cool, dry, and well-ventilated condition .
作用機序
Target of Action
It is known that this compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (a3b and a2b2) phthalocyanines and phthalocyanine-fullerene dyads . These dyads are often used in photodynamic therapy for cancer treatment, where they act as photosensitizers.
特性
IUPAC Name |
3-(3-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKWMFSWLCIMKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366367 | |
| Record name | 3-(3-bromophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42287-90-1 | |
| Record name | 3-(3-Bromophenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42287-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-bromophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-bromophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the observed effects of 3-(3-Bromophenyl)propanoic acid on Triticum aestivum (wheat)?
A1: Research indicates that exposure to 100 µg/mL of this compound solution for 24 and 48 hours resulted in several effects on Triticum aestivum [, ]:
Q2: What do these findings suggest about the potential toxicological effects of this compound?
A2: The observed effects on Triticum aestivum highlight the potential phytotoxic and genotoxic properties of this compound [, ]. The inhibition of growth, germination, and mitotic activity, along with the presence of chromosomal aberrations, suggests that this compound can interfere with plant cell division and overall development. Further research is needed to understand the mechanisms behind these effects and to assess the potential risks to other organisms, including humans.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


